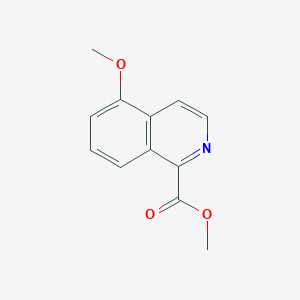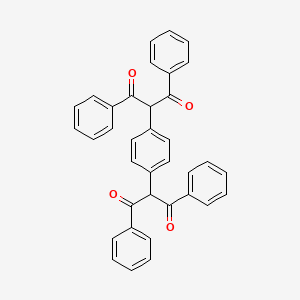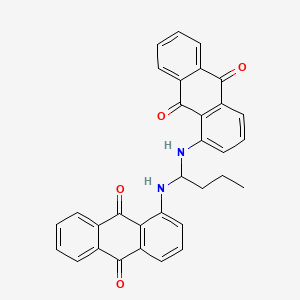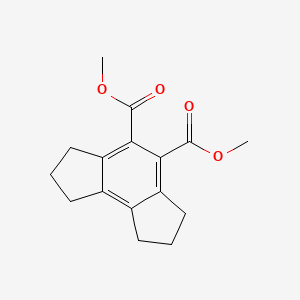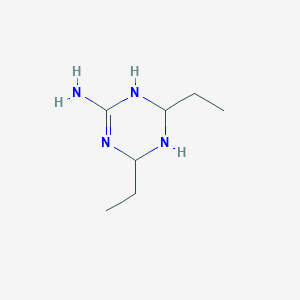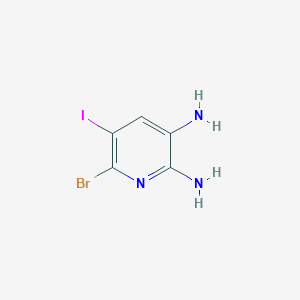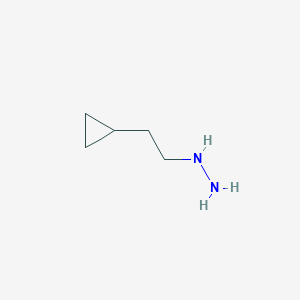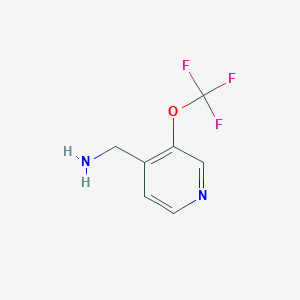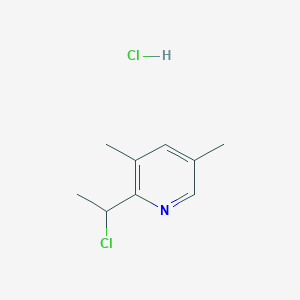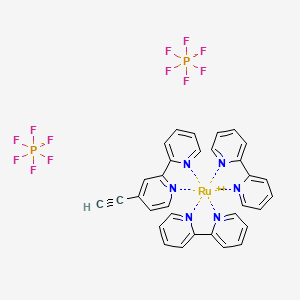![molecular formula C9H11N3 B13132441 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrrolopyridine core, which is a common structural motif in many bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine typically involves the construction of the pyrrolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative, cyclization can be achieved using reagents such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide to introduce different substituents at specific positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, lithium diisopropylamide, and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the pyrrolopyridine ring.
科学的研究の応用
Chemistry
In chemistry, (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has been studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound derivatives have shown promise as therapeutic agents for the treatment of diseases such as cancer and inflammatory disorders. Their ability to modulate specific molecular pathways is of particular interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism of action of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
類似化合物との比較
Similar Compounds
- (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
- (5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Uniqueness
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 4-position can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-3-11-9-8(6)7(4-10)5-12-9/h2-3,5H,4,10H2,1H3,(H,11,12) |
InChIキー |
SCQQNOTVLSTCAU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=NC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)
